2-Fluoro-5-iodo-3-(methylthio)benzoic acid
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Overview
Description
2-Fluoro-5-iodo-3-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6FIO2S It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and a methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-3-(methylthio)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-3-(methylthio)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-Fluoro-5-iodo-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-3-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms, along with the methylthio group, contribute to its reactivity and binding affinity. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester
- Benzoic acid, 3-fluoro-5-iodo-2-methyl-, methyl ester
- Benzoic acid, 3-(methylthio)-
Uniqueness
2-Fluoro-5-iodo-3-(methylthio)benzoic acid is unique due to the combination of fluorine, iodine, and methylthio groups on the benzene ring. This specific arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H6FIO2S |
---|---|
Molecular Weight |
312.10 g/mol |
IUPAC Name |
2-fluoro-5-iodo-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H6FIO2S/c1-13-6-3-4(10)2-5(7(6)9)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
LUASBOJYEOZCHO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)C(=O)O)I |
Origin of Product |
United States |
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